molecular formula C22H32N4O2S B3004188 3-[3-(2-ethylpiperidin-1-yl)propyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 689768-19-2

3-[3-(2-ethylpiperidin-1-yl)propyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B3004188
CAS No.: 689768-19-2
M. Wt: 416.58
InChI Key: XBZZGZJGFIYQNO-UHFFFAOYSA-N
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Description

3-[3-(2-ethylpiperidin-1-yl)propyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-ethylpiperidin-1-yl)propyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Derivative: The initial step involves the synthesis of 2-ethylpiperidine, which can be achieved through the hydrogenation of 2-ethylpyridine.

    Alkylation: The 2-ethylpiperidine is then alkylated with a suitable alkyl halide to introduce the propyl chain.

    Quinazolinone Formation: The next step involves the cyclization of an appropriate precursor to form the quinazolinone core.

    Morpholine Introduction: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-ethylpiperidin-1-yl)propyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the quinazolinone core can produce dihydroquinazolinones.

Scientific Research Applications

3-[3-(2-ethylpiperidin-1-yl)propyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biology: It can serve as a probe for studying protein-ligand interactions and enzyme activity.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It can be used in the synthesis of advanced polymers and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-[3-(2-ethylpiperidin-1-yl)propyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(2-ethylpiperidin-1-yl)propan-1-amine: This compound shares the piperidine and propyl groups but lacks the quinazolinone and morpholine rings.

    3-[(2-ethylpiperidin-1-yl)carbonyl]-1-propyl-1H-pyrazol-4-amine: This compound features a pyrazole ring instead of the quinazolinone core.

Uniqueness

The uniqueness of 3-[3-(2-ethylpiperidin-1-yl)propyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3-[3-(2-ethylpiperidin-1-yl)propyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O2S/c1-2-17-6-3-4-9-24(17)10-5-11-26-21(27)19-16-18(25-12-14-28-15-13-25)7-8-20(19)23-22(26)29/h7-8,16-17H,2-6,9-15H2,1H3,(H,23,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZZGZJGFIYQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CCCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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